8,8-Dimethyl-6,7-dihydroquinolin-5-one;hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 8,8-Dimethyl-6,7-dihydroquinolin-5-one; hydrochloride has been explored in various studies. For instance, a series of (imido)vanadium(V) dichloride complexes with 8-(2,6-dimethylanilide)-5,6,7-trihydroquinoline ligands were prepared, demonstrating the potential for creating highly active catalyst precursors for ethylene dimerization . Another study described a solvent-free, one-pot synthesis of polyhydroquinoline derivatives through Hantzsch condensation, showcasing an efficient and environmentally friendly method . Additionally, modified Skraup reactions or thermal cyclization were used to synthesize 4- and 5-substituted 8-hydroxyquinolines, indicating a variety of synthetic approaches to similar quinoline structures .
Molecular Structure Analysis
The molecular structure of quinoline derivatives has been a subject of interest. For example, the molecular structure of 5,7-di(tert-butyl)-2-(6,8-dimethyl-4-chloroquinoline-2-yl)-3-hydroxytropone was determined using single-crystal X-ray diffraction analysis, revealing the presence of tautomeric forms . Similarly, the structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates was established, providing insights into the structural aspects of these compounds .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the quinoline derivatives are not extensively discussed in the provided papers. However, the antiplaque activity of some hydroxyquinoline analogs was determined, and their partition coefficients were measured, which are indicative of their lipophilicity and potential bioactivity . These properties are crucial for understanding the behavior of these compounds in biological systems and their potential applications.
Scientific Research Applications
Metal Ion Binding and Its Implications
8-Hydroxyquinolines (8HQs), which are related to 8,8-Dimethyl-6,7-dihydroquinolin-5-one hydrochloride, have shown significant potential in binding metal ions such as copper(II) and zinc. Studies demonstrate that these compounds, including clioquinol and PBT2, have been explored for their ability to redistribute metals into cells, acting as ionophores. This property has been particularly researched in the context of treating neurodegenerative diseases like Alzheimer's and Huntington's disease by potentially modulating metal ion concentrations in the brain. The solution chemistry of these 8HQ derivatives, including their metal binding capabilities, was investigated through various spectroscopic techniques, offering insights into their aqueous solution chemistry and coordination environments (Summers et al., 2020).
Therapeutic Applications in Neurodegenerative Diseases
Research has highlighted the potential therapeutic benefits of 8HQ derivatives in neurodegenerative conditions. For instance, PBT2, a novel 8-OH quinoline, has been evaluated for its ability to target amyloid β in Alzheimer's disease. Early trials suggested that PBT2 could lower cerebrospinal fluid amyloid β levels and improve cognitive functions, indicating its potential as a treatment option. This exploration into the Alzheimer's-targeting capacity of 8HQ derivatives emphasizes their significance in the scientific research domain (Villemagne et al., 2017).
Anticancer Activity of Platinum(II) Complexes
The anticancer potential of platinum(II) complexes incorporating 8HQ derivatives has been extensively studied. These complexes, through in vitro assays, have demonstrated a high cytotoxic effect on various cancer cell lines, showcasing the broad therapeutic applications of 8HQ derivatives beyond their initial analytical and pharmaceutical uses. The research into these complexes provides a foundation for developing novel cancer therapies (Živković et al., 2018).
Photoinduced Tautomerization and Solvation Effects
The photophysics of 8HQs, including 8,8-Dimethyl-6,7-dihydroquinolin-5-one hydrochloride, have been subject to research, particularly focusing on their excited-state processes. These studies have elucidated the photoinduced tautomerization and solvation effects of 8HQs, contributing to our understanding of their fluorescence properties and potential applications in analytical chemistry and sensor technologies (Bardez et al., 1997).
Corrosion Inhibition
Research on 8HQ derivatives has also extended to their application as corrosion inhibitors. Studies have demonstrated their efficacy in protecting metals in acidic environments, highlighting the versatility of 8HQs in industrial applications. The mechanism of action, including adsorption properties and interaction with metal surfaces, has been explored, offering valuable insights for the development of more effective corrosion inhibitors (Douche et al., 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
8,8-dimethyl-6,7-dihydroquinolin-5-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-11(2)6-5-9(13)8-4-3-7-12-10(8)11;/h3-4,7H,5-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGHUJAPLFVCKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C2=C1N=CC=C2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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